molecular formula C33H61O13P B15347805 [Nonylphenol nona(oxyethylene)] dihydrogen phosphate CAS No. 66197-78-2

[Nonylphenol nona(oxyethylene)] dihydrogen phosphate

Cat. No.: B15347805
CAS No.: 66197-78-2
M. Wt: 696.8 g/mol
InChI Key: FVWKLGOINOMUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Nonylphenol nona(oxyethylene)] dihydrogen phosphate (CAS 66197-78-2) is a high-purity organic phosphate ester with significant application in environmental and toxicological research. Its primary research value lies in its role as a key metabolite and derivative of nonylphenol ethoxylates (NPEs), a major class of non-ionic surfactants and known endocrine-disrupting compounds (EDCs) . Researchers utilize this compound as an analytical standard in reverse-phase (RP) HPLC and UPLC-MS methods for the precise detection and quantification of alkylphenol derivatives in environmental and biological samples, aiding in the study of their persistence, bioaccumulation, and ecological impact . The mechanism of action for the parent compound, nonylphenol, involves its well-documented function as a xenoestrogen. It mimics the natural hormone 17β-estradiol by binding to estrogen receptors, thereby disrupting the normal function of the endocrine system . Exposure to these compounds has been linked to oxidative stress, neuroinflammation, and apoptosis in neural cells, particularly in the hippocampus and cortex, leading to studies on its neurotoxic effects and potential impairment of learning and memory . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

66197-78-2

Molecular Formula

C33H61O13P

Molecular Weight

696.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C33H61O13P/c1-2-3-4-5-6-7-8-11-32-12-9-10-13-33(32)45-30-28-43-26-24-41-22-20-39-18-16-37-14-15-38-17-19-40-21-23-42-25-27-44-29-31-46-47(34,35)36/h9-10,12-13H,2-8,11,14-31H2,1H3,(H2,34,35,36)

InChI Key

FVWKLGOINOMUFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOP(=O)(O)O

Origin of Product

United States

Biological Activity

[Nonylphenol nona(oxyethylene)] dihydrogen phosphate (NPnEO) is a surfactant compound derived from the ethoxylation of nonylphenol, which is widely used in industrial applications, including cleaning agents and emulsifiers. This compound has garnered attention due to its potential biological activity, particularly its endocrine-disrupting properties. This article reviews the biological activity of NPnEO, focusing on its toxicity, environmental impact, and effects on various organisms.

NPnEO is characterized by its complex structure, which includes a nonylphenol moiety linked to a poly(ethylene glycol) chain. The molecular formula can vary depending on the number of ethylene oxide units, leading to diverse physical and chemical properties.

PropertyValue
Molecular WeightVaries (typically 300-500 g/mol)
AppearancePale yellow liquid
Density~0.953 g/mL
Boiling Point563-575 K

Toxicity and Endocrine Disruption

Research indicates that NPnEO exhibits estrogenic activity , which can disrupt endocrine functions in various organisms. The estrogenic effects have been observed in both in vitro and in vivo studies. For instance, studies have shown that exposure to NPnEO can lead to altered reproductive parameters in aquatic species and mammals.

  • Aquatic Toxicity: NPnEO has been shown to be toxic to aquatic organisms like Daphnia magna, with an embryotoxicity threshold around 44 µg/L .
  • Mammalian Studies: In rats, NPnEO exposure resulted in decreased body weight and altered reproductive organ weights at certain concentrations .

Case Studies

  • Daphnia magna Exposure Study:
    • Objective: Evaluate the effect of NPnEO on embryonic development.
    • Findings: Significant embryotoxicity was noted at concentrations exceeding 44 µg/L, indicating potential risks for aquatic ecosystems .
  • Rat Reproductive Toxicity Study:
    • Objective: Assess the impact of dietary NPnEO on reproductive health.
    • Findings: Rats fed with 2000 µg/L NPnEO showed reduced weight gain and accelerated vaginal opening in female offspring, suggesting endocrine disruption .

Estrogenic Potency Comparison

The estrogenic potency of NPnEO has been compared with other compounds:

CompoundEstrogenic Activity (µg/L)
Nonylphenol10-20
Octylphenol5-10
NPnEO20-30

These values indicate that NPnEO's estrogenic effects are significant but less potent than those of nonylphenol itself .

Persistence and Degradation

NPnEO is resistant to hydrolysis but susceptible to photodegradation. Its degradation products can exhibit similar or enhanced toxicity compared to the parent compound. The half-life of NPnEO in freshwater environments is approximately 15-20 days, while mineralization occurs primarily on the nonyl chain .

Table 2: Environmental Persistence Data

EnvironmentHalf-Life
Freshwater15-20 days
Seawater50-70 days
Soil10-15 days

Increased levels of NPnEO have been detected near wastewater treatment plants, raising concerns about its accumulation in sediments and potential bioaccumulation in aquatic food webs .

Comparison with Similar Compounds

Other Nonylphenol Ethoxylate Phosphates

These compounds share the nonylphenol backbone but differ in EO chain length, phosphate esterification, or substituents. Key examples include:

Compound Name CAS Number Molecular Formula Oxyethylene Units Key Applications Regulatory Notes
[Nonylphenol hexa(oxyethylene)] dihydrogen phosphate N/A C₂₉H₅₃O₁₀P 6 Surfactants, emulsifiers Subject to EPA review due to nonylphenol
Dinonylphenol hepta(oxyethylene) phosphate 66172-78-9 C₃₈H₇₁O₁₁P 7 Detergents, industrial solvents Restricted in EU under REACH
α-(p-Nonylphenyl)-ω-hydroxypoly(oxyethylene) phosphate (mixed esters) N/A Varies 45–55 Pesticide adjuvants, coatings FDA-exempt for specific formulations

Structural and Functional Differences :

  • EO Chain Length : Longer EO chains (e.g., 45–55 in ) enhance water solubility and reduce aggregation, whereas shorter chains (6–9 EO units) improve lipophilicity for HPLC applications .
  • Acid Number: Mixed dihydrogen/monohydrogen phosphate esters (e.g., in ) exhibit acid numbers of 98–110, influencing reactivity in esterification or neutralization processes .

Aryl Phosphate Esters with Alternative Substituents

These compounds replace nonylphenol with other aromatic groups, altering physicochemical properties:

Compound Name CAS Number Molecular Formula Key Features Applications
Diphenyl isopropylphenyl phosphate 359793-44-5 C₂₁H₂₁O₄P Three aromatic rings Flame retardants, plasticizers
4-Nitrophenyl diphenyl phosphate 10259-20-8 C₁₈H₁₄NO₆P Nitro group enhances polarity Enzyme assays, chemical synthesis

Comparison :

  • Polarity: Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit higher polarity than nonylphenol-based esters, making them suitable for biochemical assays .
  • Thermal Stability : Aryl phosphates like diphenyl isopropylphenyl phosphate are more thermally stable, favoring flame-retardant applications over surfactant uses .

Inorganic Dihydrogen Phosphates

While structurally distinct, inorganic dihydrogen phosphates share functional similarities in acidity and solubility:

Compound Name CAS Number Key Properties Applications
Potassium dihydrogen phosphate 7778-77-0 High solubility (22.6 g/100 mL at 20°C) Fertilizers, nonlinear optics
Sodium dihydrogen phosphate 7558-80-7 pH buffering (4.0–7.0) Food additives, antiviral coatings
Lithium dihydrogen phosphate 13453-76-6 Low thermal expansion Battery electrolytes

Functional Contrast :

  • Acidity: Inorganic dihydrogen phosphates (e.g., KH₂PO₄) dissociate fully in water, providing strong buffering capacity, while organic esters like [Nonylphenol nona(oxyethylene)] dihydrogen phosphate act as weak acids .
  • Environmental Impact: Inorganic salts are generally less toxic than nonylphenol derivatives, which are persistent in aquatic systems .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing [nonylphenol nona(oxyethylene)] dihydrogen phosphate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves phosphorylation of nonylphenol ethoxylates using phosphorus oxychloride (POCl₃) or polyphosphoric acid under controlled temperatures (40–60°C). Key variables include stoichiometric ratios of reactants, reaction time, and solvent selection (e.g., toluene or dichloromethane). Yield optimization requires monitoring pH during neutralization steps to avoid hydrolysis of the phosphate ester. Purity is assessed via HPLC or NMR to detect residual unreacted substrates or byproducts like monoesters .

Q. How can researchers characterize the surfactant properties of [nonylphenol nona(oxyethylene)] dihydrogen phosphate, and what metrics are critical for evaluating its performance?

  • Methodological Answer : Critical metrics include critical micelle concentration (CMC), determined via surface tension measurements, and hydrophilic-lipophilic balance (HLB) calculated using Griffin’s method. Dynamic light scattering (DLS) quantifies micelle size distribution, while zeta potential measurements assess colloidal stability. Comparative studies with analogs (e.g., octyl or dodecyl derivatives) reveal chain-length-dependent behavior in emulsification efficiency .

Q. What experimental approaches are used to study the compound’s interaction with biological membranes?

  • Methodological Answer : Fluorescence anisotropy using membrane-embedded probes (e.g., DPH or Laurdan) evaluates changes in membrane fluidity. Quartz crystal microbalance (QCM) or atomic force microscopy (AFM) quantifies adsorption kinetics on lipid bilayers. In vitro assays with model membranes (e.g., liposomes) assess permeability alterations via calcein leakage or ion flux measurements .

Q. How is environmental persistence evaluated, and what analytical techniques detect trace residues in complex matrices?

  • Methodological Answer : Accelerated degradation studies under UV light or microbial exposure (OECD 301/302 guidelines) measure half-lives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) enables detection at ppb levels in water or soil. Isotope dilution using deuterated internal standards improves quantification accuracy .

Advanced Research Questions

Q. How does [nonylphenol nona(oxyethylene)] dihydrogen phosphate modulate enzyme activity, and what mechanistic insights exist from structural studies?

  • Methodological Answer : Competitive inhibition assays (e.g., Lineweaver-Burk plots) identify binding modes to enzymes like phosphatases or lipases. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with active sites, validated via X-ray crystallography or cryo-EM. Förster resonance energy transfer (FRET) probes conformational changes in enzymes upon ligand binding .

Q. What computational strategies optimize the compound’s design for reduced ecotoxicity while retaining surfactant efficacy?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties influencing biodegradability (e.g., bond dissociation energies). Quantitative structure-activity relationship (QSAR) models correlate alkyl chain length or ethoxylation degree with toxicity endpoints (e.g., Daphnia magna LC₅₀). High-throughput screening of derivatives prioritizes low-persistence candidates .

Q. How do researchers resolve contradictions in reported bioactivity data across different experimental models?

  • Methodological Answer : Meta-analysis of dose-response curves identifies species-specific sensitivity (e.g., mammalian vs. bacterial cells). Standardization of assay conditions (e.g., serum-free media) minimizes matrix interference. Cross-validation using orthogonal methods (e.g., SPR vs. ITC for binding affinity) clarifies discrepancies .

Q. What advanced separation techniques isolate degradation intermediates during environmental fate studies?

  • Methodological Answer : Two-dimensional LC (2D-LC) coupled with ion mobility spectrometry (IMS) separates isobaric metabolites. Stable isotope probing (SIP) tracks carbon flow in microbial consortia during biodegradation. Non-targeted screening via high-resolution mass spectrometry (HRMS) identifies unknown transformation products .

Methodological Recommendations

  • Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize synthesis parameters while minimizing trials .
  • Data Contradiction Analysis : Apply Bayesian statistics to weight conflicting results based on experimental rigor .
  • Interdisciplinary Integration : Combine computational reaction path searches (ICReDD methods) with high-throughput experimentation for rapid innovation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.